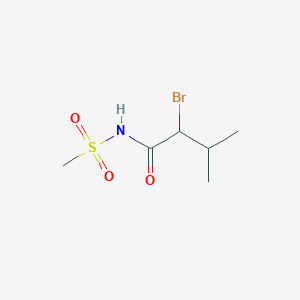
2-Bromo-N-(methanesulfonyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(methanesulfonyl)-3-methylbutanamide is an organic compound that features a bromine atom, a methanesulfonyl group, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(methanesulfonyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted butanamides, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Bromo-N-(methanesulfonyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(methanesulfonyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group can participate in various chemical reactions, leading to the modification of biological molecules or the inhibition of enzymatic activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-methylaniline: This compound features a bromine atom and a methylaniline group, making it structurally similar but with different functional groups.
2-Bromo-N-(hydroxymethyl)-3-methylbutanamide: Similar backbone but with a hydroxymethyl group instead of a methanesulfonyl group.
Uniqueness
2-Bromo-N-(methanesulfonyl)-3-methylbutanamide is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
138377-90-9 |
|---|---|
Formule moléculaire |
C6H12BrNO3S |
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
2-bromo-3-methyl-N-methylsulfonylbutanamide |
InChI |
InChI=1S/C6H12BrNO3S/c1-4(2)5(7)6(9)8-12(3,10)11/h4-5H,1-3H3,(H,8,9) |
Clé InChI |
XLMCGUIDNZCCOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NS(=O)(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
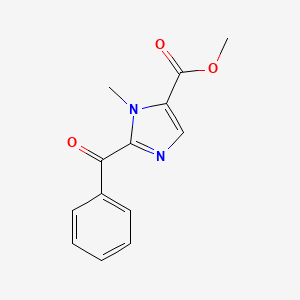
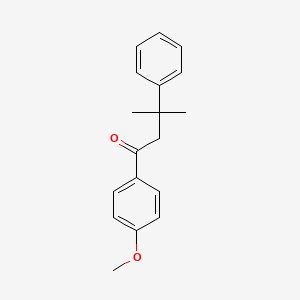
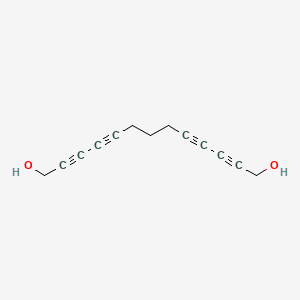
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)



![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
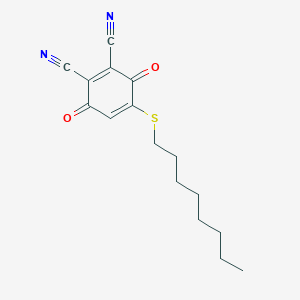
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)
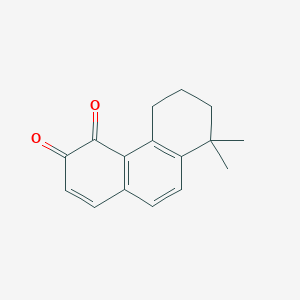
![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
